molecular formula C16H21NO5 B1327888 Ethyl 8-(4-nitrophenyl)-8-oxooctanoate CAS No. 898777-65-6

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

Cat. No. B1327888
M. Wt: 307.34 g/mol
InChI Key: JPLUOJMTINSTSU-UHFFFAOYSA-N
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Description

The compound “Ethyl 8-(4-nitrophenyl)-8-oxooctanoate” is an ester derived from a carboxylic acid and an alcohol. The “8-(4-nitrophenyl)-8-oxooctanoate” part suggests the presence of a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) attached, and an octanoate, which is an eight-carbon chain with a carbonyl group (=O) and an ethyl ester (-COOC2H5) at one end .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring (from the nitrophenyl group) and a long carbon chain (from the octanoate), with a nitro group (-NO2) attached to the benzene ring and a carbonyl group (=O) and an ethyl ester (-COOC2H5) at one end of the carbon chain .


Chemical Reactions Analysis

The nitro group in the compound is electron-withdrawing, which makes the benzene ring more susceptible to electrophilic aromatic substitution reactions . The ester group could undergo hydrolysis in the presence of a strong acid or base, reverting back to the carboxylic acid and alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Generally, esters have pleasant odors and are often found in fragrances and flavorings. The presence of the nitrophenyl group might add complexity to these properties .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate and its derivatives have been explored for their potential in the synthesis of pharmacologically relevant compounds and materials. A study described the synthesis and cytotoxic evaluation of β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, which were derived from intermediates obtained by Michael addition of ethyl diethoxyphosphorylacetate to 1-aryl-2-nitro-1-butenes. These compounds exhibited potent cytotoxic activity against several leukemia cell lines, highlighting the potential of such derivatives in cancer research (Albrecht et al., 2010).

Antioxidant and Growth-Regulating Activity

The antioxidant properties of 4-hydroxycoumarin derivatives, including those with 3-nitrophenyl groups, were investigated. These compounds were synthesized and assessed for their ability to scavenge free radicals in an in vitro model, with some derivatives showing significant antioxidant activity (Stanchev et al., 2009). Furthermore, the growth-regulating activity of similar derivatives on soybean plants was tested, revealing that these compounds can affect plant growth and development in a concentration-dependent manner (Stanchev et al., 2010).

Chemical Synthesis Applications

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate derivatives have been utilized in various chemical synthesis applications. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was demonstrated for the synthesis of hydroxamic acids and ureas from carboxylic acids, providing a novel route for the synthesis of these compounds under milder conditions (Thalluri et al., 2014). Additionally, the photocatalytic degradation of paraoxon-ethyl in aqueous solutions using titania nanoparticulate film was studied, showcasing the potential of such derivatives in environmental applications (Prasad et al., 2012).

Novel Corrosion Inhibitors

Pyranpyrazole derivatives, including those with 3-nitrophenyl groups, have been identified as novel corrosion inhibitors for mild steel, which are of significant interest for industrial applications such as the pickling process. These inhibitors demonstrated high efficiency and were studied using various analytical techniques to understand their mechanism of action and interaction with metal surfaces (Dohare et al., 2017).

Future Directions

The potential uses and research directions for this compound would depend on its properties. Nitrophenyl compounds are often used in the synthesis of dyes and pigments, and esters are commonly used in fragrances, flavorings, and plastics .

properties

IUPAC Name

ethyl 8-(4-nitrophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUOJMTINSTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645728
Record name Ethyl 8-(4-nitrophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

CAS RN

898777-65-6
Record name Ethyl 4-nitro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-nitrophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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